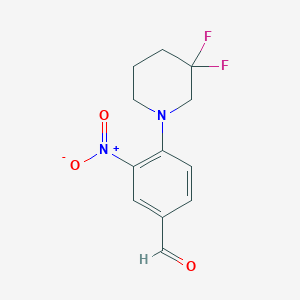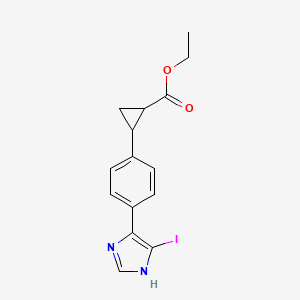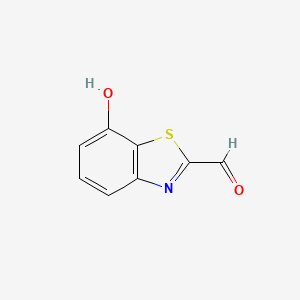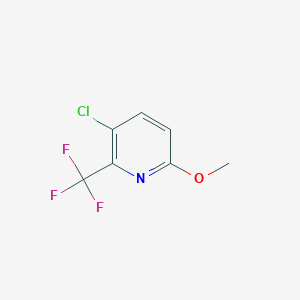
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate
Descripción general
Descripción
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C11H14BClF3KN2. It is a trifluoroborate salt that has been utilized in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate typically involves the reaction of 3-chloro-2-(4-methylpiperidin-1-yl)pyridine with potassium trifluoroborate. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Solvents such as THF, dichloromethane, and ethanol are commonly used in reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds.
Aplicaciones Científicas De Investigación
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Research: The compound is used in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)borate
- Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)difluoroborate
Uniqueness
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in reactions where high reactivity and stability are required.
Propiedades
IUPAC Name |
potassium;[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClF3N2.K/c1-8-3-6-18(7-4-8)11-10(13)9(2-5-17-11)12(14,15)16;/h2,5,8H,3-4,6-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEGIYOYAGWWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704704-42-6 | |
| Record name | Borate(1-), [3-chloro-2-(4-methyl-1-piperidinyl)-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704704-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















